REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)=[CH:4][CH:3]=1.[CH2:14]1[CH2:20][S:17](=[O:19])(=[O:18])[O:16][CH2:15]1>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][N:11]([CH2:15][CH2:14][CH2:20][S:17]([OH:19])(=[O:18])=[O:16])[CH2:10][CH:9]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1CCNCC1
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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at reflux overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
Only a small amount of compound precipitated
|
Type
|
CUSTOM
|
Details
|
a larger amount of solid precipitated
|
Type
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TEMPERATURE
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Details
|
The suspension was heated with the addition of a small amount of MeOH until complete dissolution of the solid
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Type
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STIRRING
|
Details
|
The resulting solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a few minutes
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature with stiffing
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1CCN(CC1)CCCS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |